molecular formula C7H14ClN B13550341 3-(Aminomethyl)-4-methylpent-1-ynehydrochloride

3-(Aminomethyl)-4-methylpent-1-ynehydrochloride

Cat. No.: B13550341
M. Wt: 147.64 g/mol
InChI Key: QPCLPJHTIGLTED-UHFFFAOYSA-N
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Description

Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . This compound is characterized by the presence of an aminomethyl group attached to a pent-1-yne backbone, with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methylpent-1-ynehydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methylpent-1-ynehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-(Aminomethyl)-4-methylpent-1-ynehydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methylpent-1-ynehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)benzeneboronic acid hydrochloride
  • N-[3-(aminomethyl)benzyl]acetamidine
  • Muscimol

Uniqueness

3-(Aminomethyl)-4-methylpent-1-ynehydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

2-propan-2-ylbut-3-yn-1-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-4-7(5-8)6(2)3;/h1,6-7H,5,8H2,2-3H3;1H

InChI Key

QPCLPJHTIGLTED-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)C#C.Cl

Origin of Product

United States

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